2-Amino-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is a compound that belongs to the class of amino acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide typically involves the reaction of valine derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups, coupling reagents, and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide
- (S)-2-Amino-3-methyl-N-(pyridin-2-yl)butanamide
Uniqueness
2-Amino-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is unique due to its specific structure and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]butanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-7-9-5-4-6-14(9)3/h8-10H,4-7,12H2,1-3H3,(H,13,15) |
InChI Key |
AWKZFUDBIYSRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.